molecular formula C14H19N3O5S B11003333 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide

Cat. No.: B11003333
M. Wt: 341.38 g/mol
InChI Key: BZWJSUBKBQUMHH-UHFFFAOYSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a glycinamide moiety. Its distinctive chemical structure makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

    Coupling with glycinamide: The dioxidotetrahydrothiophenyl group is then coupled with glycinamide under specific reaction conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. One notable target is the G protein-gated inwardly-rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, modulating cellular excitability and signaling pathways. This activation can influence various physiological processes, including pain perception, heart rate regulation, and neuronal activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C14H19N3O5S/c1-22-12-4-2-3-10(7-12)16-13(18)8-15-14(19)17-11-5-6-23(20,21)9-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

BZWJSUBKBQUMHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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